tert-Butyl (2-methylpyridin-3-yl)carbamate
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Overview
Description
tert-Butyl (2-methylpyridin-3-yl)carbamate: is a chemical compound with the molecular formula C11H16N2O2 and a molecular weight of 208.26 g/mol . It is commonly used in organic synthesis and research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl (2-methylpyridin-3-yl)carbamate can be synthesized through various methods. One common method involves the reaction of 2-methyl-3-pyridinecarboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction typically occurs at room temperature and yields the desired product after purification.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of larger reactors and more efficient purification techniques to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (2-methylpyridin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding .
Reduction: It can be reduced to form .
Substitution: It can undergo substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as or (m-CPBA) are commonly used.
Reduction: Reagents like (LiAlH4) or (NaBH4) are employed.
Substitution: Conditions often involve halogenating agents or nucleophiles .
Major Products Formed:
Oxidation: Formation of .
Reduction: Formation of .
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
tert-Butyl (2-methylpyridin-3-yl)carbamate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl (2-methylpyridin-3-yl)carbamate involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or as a ligand for receptors, depending on its structural modifications. The pathways involved may include enzyme inhibition , receptor binding , and signal transduction .
Comparison with Similar Compounds
- tert-Butyl (2-methoxypyridin-3-yl)carbamate
- tert-Butyl (6-acetylpyridin-3-yl)carbamate
- tert-Butyl (5-ethynylpyridin-3-yl)carbamate
- tert-Butyl (2-bromopyridin-3-yl)carbamate
Uniqueness: tert-Butyl (2-methylpyridin-3-yl)carbamate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in various synthetic and research applications .
Properties
IUPAC Name |
tert-butyl N-(2-methylpyridin-3-yl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-8-9(6-5-7-12-8)13-10(14)15-11(2,3)4/h5-7H,1-4H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQLNGFJNDOYANP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40738618 |
Source
|
Record name | tert-Butyl (2-methylpyridin-3-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40738618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219095-87-0 |
Source
|
Record name | tert-Butyl (2-methylpyridin-3-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40738618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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